molecular formula C25H19ClN2O2 B11585298 (3E)-6-chloro-3-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}-1,3-dihydro-2H-indol-2-one

(3E)-6-chloro-3-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}-1,3-dihydro-2H-indol-2-one

Cat. No.: B11585298
M. Wt: 414.9 g/mol
InChI Key: FDQZJHMVJCSMMF-HYARGMPZSA-N
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Description

(3E)-6-Chloro-3-{[1-(2-Phenoxyethyl)-1H-indol-3-yl]methylidene}-2,3-dihydro-1H-indol-2-one is a complex organic compound characterized by its unique structure, which includes a chloro-substituted indole and a phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-6-Chloro-3-{[1-(2-Phenoxyethyl)-1H-indol-3-yl]methylidene}-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. One common approach is the condensation of 6-chloro-2,3-dihydro-1H-indol-2-one with 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, optimized reaction conditions, and continuous flow reactors to enhance the scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-6-Chloro-3-{[1-(2-Phenoxyethyl)-1H-indol-3-yl]methylidene}-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro-substituted position, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

Chemistry

In chemistry, (3E)-6-Chloro-3-{[1-(2-Phenoxyethyl)-1H-indol-3-yl]methylidene}-2,3-dihydro-1H-indol-2-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for protein binding studies or as a probe for investigating cellular processes.

Medicine

In medicine, (3E)-6-Chloro-3-{[1-(2-Phenoxyethyl)-1H-indol-3-yl]methylidene}-2,3-dihydro-1H-indol-2-one is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3E)-6-Chloro-3-{[1-(2-Phenoxyethyl)-1H-indol-3-yl]methylidene}-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with two chlorine atoms substituted on an aniline ring.

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.

    Heparinoid: A compound with structures similar to heparin, found in marine organisms.

Uniqueness

What sets (3E)-6-Chloro-3-{[1-(2-Phenoxyethyl)-1H-indol-3-yl]methylidene}-2,3-dihydro-1H-indol-2-one apart is its unique combination of a chloro-substituted indole and a phenoxyethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H19ClN2O2

Molecular Weight

414.9 g/mol

IUPAC Name

(3E)-6-chloro-3-[[1-(2-phenoxyethyl)indol-3-yl]methylidene]-1H-indol-2-one

InChI

InChI=1S/C25H19ClN2O2/c26-18-10-11-21-22(25(29)27-23(21)15-18)14-17-16-28(24-9-5-4-8-20(17)24)12-13-30-19-6-2-1-3-7-19/h1-11,14-16H,12-13H2,(H,27,29)/b22-14+

InChI Key

FDQZJHMVJCSMMF-HYARGMPZSA-N

Isomeric SMILES

C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)/C=C/4\C5=C(C=C(C=C5)Cl)NC4=O

Canonical SMILES

C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C4C5=C(C=C(C=C5)Cl)NC4=O

Origin of Product

United States

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